Vinyl acetate-D6 Vinyl acetate-D6
Brand Name: Vulcanchem
CAS No.: 189765-98-8
VCID: VC0067169
InChI: InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D
SMILES: CC(=O)OC=C
Molecular Formula: C4H6O2
Molecular Weight: 92.127

Vinyl acetate-D6

CAS No.: 189765-98-8

Cat. No.: VC0067169

Molecular Formula: C4H6O2

Molecular Weight: 92.127

* For research use only. Not for human or veterinary use.

Vinyl acetate-D6 - 189765-98-8

Specification

CAS No. 189765-98-8
Molecular Formula C4H6O2
Molecular Weight 92.127
IUPAC Name 1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate
Standard InChI InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D
Standard InChI Key XTXRWKRVRITETP-QNYGJALNSA-N
SMILES CC(=O)OC=C

Introduction

Fundamental Characteristics and Identification

Vinyl acetate-D6 represents a perfect example of isotopic labeling where hydrogen atoms are systematically replaced with deuterium (²H or D). The compound retains the same chemical structure and functionality as regular vinyl acetate but possesses altered spectroscopic properties that make it valuable for analytical applications.

Chemical Identity and Basic Properties

Vinyl acetate-D6 is characterized by several key identifiers that distinguish it in chemical databases and research applications:

PropertyValue
CAS Number189765-98-8
Molecular FormulaC₄D₆O₂
Molecular Weight92.1262
Purity98 atom % D, min 98% Chemical Purity
IUPAC Name1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate
Unlabelled CAS Number108-05-4
Storage Temperature+4°C
Shipping TemperatureRoom Temperature

The compound is the deuterated version of vinyl acetate, which has the CAS number 108-05-4 and formula C₄H₆O₂ . The systematic replacement of all hydrogen atoms with deuterium increases the molecular weight from approximately 86 to 92.1262, reflecting the mass difference between hydrogen and deuterium atoms .

Structural Characteristics and Notation

The molecular structure of vinyl acetate-D6 maintains identical connectivity to regular vinyl acetate, with deuterium atoms occupying all positions where hydrogen would normally be found. This structure can be represented through various chemical notations:

  • SMILES: [2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H]

  • InChI: InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D

The molecule consists of a deuterated vinyl group (CD₂=CD-) attached to a deuterated acetate group (-OOCD₃), with the carbonyl oxygen and ester oxygen maintaining their positions as in the non-deuterated analog.

Spectroscopic Applications and Properties

Vinyl acetate-D6 finds its primary application in analytical chemistry, particularly in spectroscopic studies where the presence of deuterium offers distinct advantages.

Nuclear Magnetic Resonance (NMR) Applications

The principal application of vinyl acetate-D6 is in Nuclear Magnetic Resonance spectroscopy, where deuterated compounds serve crucial functions:

  • Deuterium has a spin of 1, which differs from the spin of ½ for protons (¹H)

  • This difference helps eliminate interference from abundant protons in regular solvents

  • The result is clearer and more accurate signals from the molecule being studied in the NMR experiment

Deuterated compounds like vinyl acetate-D6 are particularly valuable in NMR studies when researchers need to examine specific molecular interactions without interference from solvent signals. The presence of deuterium atoms alters the chemical shifts observed in NMR spectra, allowing for more precise analysis of molecular structures and interactions.

Isotope Effects on Vibrational Spectroscopy

Research on vinyl acetate-D6 has revealed distinctive isotope effects in vibrational spectroscopy. Studies examining perdeuterated vinyl acetate monolayers show characteristic shifts in infrared absorption frequencies compared to the non-deuterated compound .

For instance, when d6-vinyl acetate decomposes on palladium surfaces, it exhibits characteristic infrared absorption bands at approximately 1765, 1565, 1092, and 960 cm⁻¹, which differ from those of regular vinyl acetate . These spectral differences provide valuable insights into the molecular behavior and reaction mechanisms of vinyl acetate in various chemical environments.

Synthesis and Production Methods

The production of vinyl acetate-D6 requires specialized synthetic approaches to achieve high levels of deuterium incorporation while maintaining chemical purity.

Direct Synthesis from Deuterated Precursors

One primary method for synthesizing vinyl acetate-D6 involves using deuterated starting materials in the synthesis process:

  • Reaction of deuterated acetaldehyde with deuterated acetic anhydride

  • Catalytic exchange reactions where hydrogen atoms in regular vinyl acetate are systematically replaced with deuterium

  • Custom synthesis pathways developed by specialized chemical suppliers to achieve the high deuterium content (98 atom % D) required for analytical applications

The synthesis requires careful control of reaction conditions to prevent hydrogen-deuterium exchange and ensure consistent deuteration at all desired positions. Specialized manufacturers produce vinyl acetate-D6 as a "made to order" product, indicating the specialized nature of its production .

Surface Chemistry and Decomposition Pathways

Significant research has examined the behavior of vinyl acetate-D6 on catalytic surfaces, providing valuable insights into decomposition mechanisms and reaction pathways.

Thermal Decomposition Studies

Temperature-programmed desorption (TPD) studies of vinyl acetate-D6 on palladium surfaces have revealed multiple decomposition pathways with characteristic temperature ranges:

  • Multilayer desorption occurs at approximately 137 K

  • Chemisorbed vinyl acetate-D6 desorbs at around 262 K

  • Decomposition products form at higher temperatures between 250-400 K

The desorption activation energy of vinyl acetate from Pd(111) surfaces has been estimated at 65 ± 7 kJ/mol, providing important thermodynamic data for understanding surface reactions .

Surface-Mediated Reaction Mechanisms

Detailed spectroscopic studies have elucidated the decomposition mechanism of vinyl acetate-D6 on catalytic surfaces:

  • Initial decomposition involves the formation of acetate species at approximately 290 K

  • Deuterated acetate species from d6-VAM persist to higher temperatures compared to non-deuterated counterparts due to isotope effects in hydrogen abstraction reactions

  • Additional decomposition pathways produce species with characteristic infrared absorption bands at 1765, 1565, 1092, and 960 cm⁻¹

  • Surface-mediated transformations include the formation of vinyloxy and acetyl species as key intermediates

These studies demonstrate how deuterium labeling in vinyl acetate-D6 serves as a valuable tool for tracking reaction pathways and understanding decomposition mechanisms in catalytic systems.

Comparative Analysis with Related Compounds

Vinyl acetate-D6 belongs to a family of compounds with similar structural features but distinct properties and applications.

Comparison with Non-Deuterated Vinyl Acetate

PropertyVinyl AcetateVinyl Acetate-D6
Molecular FormulaC₄H₆O₂C₄D₆O₂
Molecular Weight86.0992.13
CAS Number108-05-4189765-98-8
Primary ApplicationsIndustrial polymerizationAnalytical research
Global MarketCommercial commoditySpecialized research chemical
Typical QuantitiesIndustrial scaleLaboratory scale
Decomposition KineticsStandard rateModified by isotope effects

Sources:

The non-deuterated vinyl acetate serves as an important industrial chemical with applications in polymers, coatings, and adhesives, with a significant global market . In contrast, vinyl acetate-D6 is produced at laboratory scale specifically for research and analytical applications.

Structurally Similar Compounds

Vinyl acetate-D6 shares structural similarities with several related compounds:

CompoundFormulaDistinctive Features
Vinyl AcetateC₄H₆O₂Industrial chemical for polymerization
Poly(vinyl acetate)(C₄H₆O₂)nPolymer form used in adhesives
Ethyl AcetateC₄H₈O₂Common solvent and fragrance ingredient
Acetic AcidC₂H₄O₂Precursor to vinyl acetate synthesis
Vinyl AlcoholC₂H₄OUnstable tautomer of acetaldehyde

Understanding these structural relationships helps contextualize the chemical behavior and applications of vinyl acetate-D6 within the broader family of acetate compounds.

Future Research Directions and Applications

The unique properties of vinyl acetate-D6 continue to open new avenues for research and application.

Emerging Analytical Applications

Advancements in analytical techniques may expand the utility of vinyl acetate-D6 beyond current applications:

  • Development of new two-dimensional NMR techniques utilizing deuterated compounds

  • Application in metabolomics and proteomics research for tracking labeled compounds

  • Integration with mass spectrometry techniques for enhanced analytical sensitivity

Catalysis and Materials Science

The insights gained from vinyl acetate-D6 studies on catalytic surfaces contribute to fundamental understanding in several areas:

  • Design of improved catalysts for vinyl acetate production

  • Development of new polymerization methods utilizing isotope effects

  • Creation of selectively deuterated polymers with modified physical properties

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